methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate
Overview
Description
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a benzoate ester through an oxoethoxy linker. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from commercially available piperazine derivatives.
Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced through a sulfonylation reaction, where naphthalene sulfonyl chloride reacts with the piperazine intermediate.
Formation of the Oxoethoxy Linker: The oxoethoxy linker is then attached to the piperazine ring through an etherification reaction.
Esterification: Finally, the benzoate ester is formed by reacting the oxoethoxy-piperazine intermediate with methyl 4-hydroxybenzoate under esterification conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: The compound is used in studies of reaction mechanisms and structure-activity relationships.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The naphthalene sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzoate ester may facilitate cellular uptake and distribution. Overall, the compound’s effects are mediated through modulation of enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine and naphthalene moieties but differs in its triazine core.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Similar in having a naphthalene group, but with a thiazole and pyrrolidinone structure.
Uniqueness
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications across various fields of research.
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C24H24N2O6S/c1-31-24(28)19-6-9-21(10-7-19)32-17-23(27)25-12-14-26(15-13-25)33(29,30)22-11-8-18-4-2-3-5-20(18)16-22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
VJQZGVJGRHIBOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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